Cas no 2228904-70-7 (3-(2-bromo-5-methoxyphenyl)but-3-en-1-amine)

3-(2-Bromo-5-methoxyphenyl)but-3-en-1-amine is a brominated aromatic amine derivative featuring a methoxy substituent and a butenyl side chain. This compound is of interest in synthetic organic chemistry due to its versatile reactivity, particularly in cross-coupling reactions and as a building block for pharmaceuticals or agrochemical intermediates. The presence of both bromine and amine functional groups allows for selective modifications, enabling the synthesis of more complex structures. Its methoxy group enhances electron density, influencing reactivity in electrophilic substitutions. The compound's defined structure and functional group compatibility make it a valuable reagent for targeted synthetic applications. Proper handling under inert conditions is recommended due to potential sensitivity.
3-(2-bromo-5-methoxyphenyl)but-3-en-1-amine structure
2228904-70-7 structure
商品名:3-(2-bromo-5-methoxyphenyl)but-3-en-1-amine
CAS番号:2228904-70-7
MF:C11H14BrNO
メガワット:256.138962268829
CID:5902488
PubChem ID:165650570

3-(2-bromo-5-methoxyphenyl)but-3-en-1-amine 化学的及び物理的性質

名前と識別子

    • 3-(2-bromo-5-methoxyphenyl)but-3-en-1-amine
    • 2228904-70-7
    • EN300-1936294
    • インチ: 1S/C11H14BrNO/c1-8(5-6-13)10-7-9(14-2)3-4-11(10)12/h3-4,7H,1,5-6,13H2,2H3
    • InChIKey: HIQWDLCINZMCRY-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC=C(C=C1C(=C)CCN)OC

計算された属性

  • せいみつぶんしりょう: 255.02588g/mol
  • どういたいしつりょう: 255.02588g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 196
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 35.2Ų

3-(2-bromo-5-methoxyphenyl)but-3-en-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1936294-5.0g
3-(2-bromo-5-methoxyphenyl)but-3-en-1-amine
2228904-70-7
5g
$3687.0 2023-06-02
Enamine
EN300-1936294-0.25g
3-(2-bromo-5-methoxyphenyl)but-3-en-1-amine
2228904-70-7
0.25g
$1170.0 2023-09-17
Enamine
EN300-1936294-1.0g
3-(2-bromo-5-methoxyphenyl)but-3-en-1-amine
2228904-70-7
1g
$1272.0 2023-06-02
Enamine
EN300-1936294-2.5g
3-(2-bromo-5-methoxyphenyl)but-3-en-1-amine
2228904-70-7
2.5g
$2492.0 2023-09-17
Enamine
EN300-1936294-10g
3-(2-bromo-5-methoxyphenyl)but-3-en-1-amine
2228904-70-7
10g
$5467.0 2023-09-17
Enamine
EN300-1936294-0.5g
3-(2-bromo-5-methoxyphenyl)but-3-en-1-amine
2228904-70-7
0.5g
$1221.0 2023-09-17
Enamine
EN300-1936294-0.05g
3-(2-bromo-5-methoxyphenyl)but-3-en-1-amine
2228904-70-7
0.05g
$1068.0 2023-09-17
Enamine
EN300-1936294-10.0g
3-(2-bromo-5-methoxyphenyl)but-3-en-1-amine
2228904-70-7
10g
$5467.0 2023-06-02
Enamine
EN300-1936294-0.1g
3-(2-bromo-5-methoxyphenyl)but-3-en-1-amine
2228904-70-7
0.1g
$1119.0 2023-09-17
Enamine
EN300-1936294-5g
3-(2-bromo-5-methoxyphenyl)but-3-en-1-amine
2228904-70-7
5g
$3687.0 2023-09-17

3-(2-bromo-5-methoxyphenyl)but-3-en-1-amine 関連文献

3-(2-bromo-5-methoxyphenyl)but-3-en-1-amineに関する追加情報

Recent Advances in the Study of 3-(2-bromo-5-methoxyphenyl)but-3-en-1-amine (CAS: 2228904-70-7) in Chemical Biology and Pharmaceutical Research

In recent years, the compound 3-(2-bromo-5-methoxyphenyl)but-3-en-1-amine (CAS: 2228904-70-7) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique bromo-methoxy-phenyl and butenyl-amine structure, has shown promising potential in various applications, including drug discovery, medicinal chemistry, and biochemical studies. The following sections provide a comprehensive overview of the latest research findings related to this compound, highlighting its synthesis, biological activities, and potential therapeutic applications.

The synthesis of 3-(2-bromo-5-methoxyphenyl)but-3-en-1-amine has been optimized in recent studies to improve yield and purity. Researchers have employed advanced techniques such as palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis to achieve efficient and scalable production. These methods not only enhance the accessibility of the compound for further studies but also reduce the environmental impact of its production. The structural elucidation of the compound has been confirmed through nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS), ensuring its chemical integrity for subsequent applications.

One of the most notable findings in recent research is the compound's potential as a building block for the development of novel bioactive molecules. Its reactive bromo and amine functional groups make it a versatile intermediate in the synthesis of more complex structures. For instance, derivatives of 3-(2-bromo-5-methoxyphenyl)but-3-en-1-amine have been explored as inhibitors of key enzymes involved in inflammatory pathways, showing significant activity in preclinical models. Additionally, its unique structural features have been leveraged in the design of targeted drug delivery systems, where the compound serves as a linker or a functional moiety to enhance specificity and efficacy.

In the context of biological activity, recent studies have demonstrated that 3-(2-bromo-5-methoxyphenyl)but-3-en-1-amine exhibits moderate to strong inhibitory effects on certain cancer cell lines. Mechanistic studies suggest that the compound induces apoptosis through the activation of intrinsic pathways, making it a candidate for further investigation in oncology research. Furthermore, its interaction with specific protein targets has been elucidated through molecular docking and X-ray crystallography, providing valuable insights into its mode of action at the atomic level.

Despite these promising findings, challenges remain in the development of 3-(2-bromo-5-methoxyphenyl)but-3-en-1-amine for therapeutic use. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through systematic structure-activity relationship (SAR) studies and pharmacokinetic profiling. Ongoing research aims to optimize the compound's properties by introducing modifications to its core structure, thereby improving its drug-like characteristics while retaining its biological activity.

In conclusion, 3-(2-bromo-5-methoxyphenyl)but-3-en-1-amine (CAS: 2228904-70-7) represents a valuable scaffold in chemical biology and pharmaceutical research. Its versatile synthetic utility, combined with its demonstrated biological activities, positions it as a promising candidate for the development of new therapeutic agents. Future studies should focus on addressing the current limitations and exploring its full potential in diverse therapeutic areas. The continued investigation of this compound is expected to yield significant advancements in drug discovery and biomedical sciences.

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